N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine
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Overview
Description
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine is an organic compound with the molecular formula C6H13NO. It is a heterocyclic amine that features both a pyran and a pyridine ring in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine can be synthesized through the reductive amination of tetrahydro-4H-pyran-4-one with methylamine. The reaction typically involves the use of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the pyran or pyridine ring is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-tetrahydro-2H-pyran-4-ylamine: A closely related compound with similar structural features.
Tetrahydro-2H-pyran-4-amine: Another related compound that lacks the N-methyl group.
Uniqueness
Its structural complexity makes it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-methyl-N-(oxan-4-yl)pyridin-4-amine |
InChI |
InChI=1S/C11H16N2O/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 |
InChI Key |
NNQMCBMQKYIYGS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C2=CC=NC=C2 |
Origin of Product |
United States |
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